3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Description
This compound is a propanoic acid derivative featuring two distinct substituents:
- A 2,5-dimethyl-1H-pyrrole moiety, known for its electron-rich heterocyclic structure, often exploited in medicinal chemistry for hydrogen bonding or π-π interactions.
For instance, substitution reactions involving benzyloxy-phenyl precursors and dimethylpyrrole intermediates under mild basic conditions (e.g., K₂CO₃ in DMSO) could yield the target compound .
Potential applications include anticancer or anti-inflammatory drug development, as structurally related pyrrole-containing compounds (e.g., sulfamethoxazole derivatives in ) demonstrate bioactivity .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-16-8-9-17(2)23(16)21(14-22(24)25)19-10-12-20(13-11-19)26-15-18-6-4-3-5-7-18/h3-13,21H,14-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWFBFBOFXATQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160754 | |
| Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-99-0 | |
| Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861207-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-β-[4-(phenylmethoxy)phenyl]-1H-pyrrole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of benzyl alcohol with 4-bromophenol in the presence of a base such as potassium carbonate.
Synthesis of the dimethylpyrrole intermediate: This involves the reaction of 2,5-dimethylpyrrole with an appropriate halogenated compound.
Coupling of intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the dimethylpyrrole intermediate using a suitable coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid lies in its potential as an anti-cancer agent. Research indicates that derivatives of pyrrole compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.
Case Study: Tubulin Inhibition
A study synthesized several pyrrole derivatives, demonstrating that compounds similar to this compound exhibited significant inhibition of tubulin polymerization. Specifically, derivatives showed strong activity against various cancer cell lines, including those resistant to conventional therapies .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | NCI-ADR-RES (P-glycoprotein overexpressing) |
| Compound B | 0.8 | Messa/Dx5MDR |
| Target Compound | 0.6 | Medulloblastoma D283 |
Drug Design and Development
The structural characteristics of this compound make it a candidate for further modification and optimization in drug design. The ability to alter substituents on the pyrrole ring allows for the exploration of various biological activities.
Computer-Aided Drug Design
Research utilizing computer-aided drug design techniques has shown promising results in predicting the binding affinities of similar compounds to target proteins involved in cancer progression. This approach aids in identifying lead compounds for further development .
Materials Science
In addition to its biological applications, this compound can be explored for use in materials science, particularly in the synthesis of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, studies have shown that polymers containing pyrrole derivatives exhibit improved conductivity and are suitable for electronic applications .
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the dimethylpyrrole moiety can interact with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
The pyrrolidine-2,5-dione in introduces polarity, contrasting with the dimethylpyrrole’s electron-rich nature in the target compound .
Synthetic Complexity :
- Compound 8 () was synthesized with a low yield (28%), attributed to steric hindrance from the sulfamoyl group. The target compound’s synthesis might face similar challenges due to the bulky benzyloxy substituent .
Safety Profiles: While the target compound’s safety data are unavailable, highlights that pyrrolidinone derivatives can cause skin and respiratory irritation, suggesting caution during handling .
Physicochemical Properties
- Acidity: The propanoic acid group (pKa ~4.8) in the target compound confers pH-dependent ionization, unlike the neutral propenamide in Compound 7. This could influence binding to charged biological targets.
- Thermal Stability : Dimethylpyrroles (as in the target compound) are generally stable up to 150°C, whereas pyrrolidine-2,5-diones () may decompose at lower temperatures due to ring strain .
Biological Activity
3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid (CAS Number: 861207-99-0) is a compound of interest due to its potential biological activities, particularly as a GPR34 antagonist. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23NO3, with a molecular weight of 349.43 g/mol. The structure includes a benzyloxy group and a pyrrole moiety, which are crucial for its biological activity.
GPR34 Antagonism
Recent studies have identified derivatives of this compound as potent antagonists of the G protein-coupled receptor GPR34. One such derivative demonstrated an IC50 value of 0.059 μM in the Tango assay, indicating high potency in inhibiting receptor activity . The antagonistic effect was evaluated using CHO cells expressing GPR34, where the compound effectively inhibited Lysophosphatidylserine-induced ERK1/2 phosphorylation in a dose-dependent manner.
Cytotoxicity and Selectivity
The compound exhibited low cytotoxicity across various cell lines, making it a promising candidate for therapeutic applications. In vitro studies showed that it selectively inhibited cellular pathways associated with neuropathic pain without inducing significant toxicity .
Neuropathic Pain Model
In vivo experiments using mouse models of neuropathic pain revealed that the compound significantly alleviated pain symptoms. The absence of observable toxicity during these trials suggests a favorable safety profile for potential clinical applications .
Hypoglycemic Activity
While primarily studied for its effects on GPR34, related compounds have shown hypoglycemic activity. For instance, structural analogs activated FFAR1 receptors and increased glucose uptake in HepG2 cells without cytotoxic effects. These findings suggest potential applications in diabetes management .
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
